4-Chlorobenzonitrile

Catalog No.
S772839
CAS No.
623-03-0
M.F
C7H4ClN
M. Wt
137.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzonitrile

CAS Number

623-03-0

Product Name

4-Chlorobenzonitrile

IUPAC Name

4-chlorobenzonitrile

Molecular Formula

C7H4ClN

Molecular Weight

137.56 g/mol

InChI

InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H

InChI Key

GJNGXPDXRVXSEH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)Cl

Canonical SMILES

C1=CC(=CC=C1C#N)Cl

The exact mass of the compound 4-Chlorobenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6111. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorobenzonitrile (CAS 623-03-0) is a highly activated aryl chloride characterized by the strong electron-withdrawing synergy between its para-nitrile and chloro groups. As a stable, white crystalline solid with a melting point of 90–93 °C, it serves as a critical electrophile in cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). Industrially, it is the fundamental precursor for high-performance diketopyrrolopyrrole (DPP) pigments, such as Pigment Red 254, and functions as a key intermediate in agrochemical and pharmaceutical manufacturing. Its robust thermal stability, predictable reactivity, and favorable atom economy make it a staple in both discovery chemistry and commercial-scale material synthesis [1].

Research Fit

Para-substituted aryl nitrile with electron‑withdrawing groups supports nucleophilic aromatic substitution and cross‑coupling pathways.
Isomer‑specific reactivity profile differs from ortho and meta isomers; procurement should verify positional identity.
Activated aryl chloride for room‑temperature Suzuki–Miyaura coupling; may suit library synthesis workflows.

Replacing 4-chlorobenzonitrile with its brominated or fluorinated analogs, or its ortho-isomer, introduces severe process and application liabilities. While 4-fluorobenzonitrile is more reactive in SNAr, its significantly higher procurement cost makes it economically unviable for bulk syntheses where the chloro-derivative is sufficiently activated. Conversely, 4-bromobenzonitrile offers faster oxidative addition in cross-couplings but reduces atom economy and can trigger over-reaction or deprotection in sensitive substrates. Furthermore, substituting with 2-chlorobenzonitrile drastically alters the steric environment and physical handling properties; the ortho-isomer has a much lower melting point, which complicates bulk storage, flowability, and solid-state formulation in industrial environments [1].

Substitution Risk

Isomer‑dependent toxicity profile
Acute oral hazard classification may shift when substituting ortho or meta isomers; 4‑chlorobenzonitrile exhibits a markedly different LD₅₀ range reported in rats.
Polymorphic outcome not transferable
4‑Chlorobenzonitrile shows two polymorphic forms driven by CN···Cl interactions; the 2‑isomer does not display comparable polymorphism, potentially altering solid‑form behavior.
Radical anion persistence diverges
Dechlorination lifetime of the 4‑isomer radical anion differs by orders of magnitude from the 3‑isomer, which can shift product distribution in radical‑mediated processes.

Suzuki-Miyaura Coupling vs. Brominated Analogs

In the synthesis of functionalized heterocycles via Suzuki-Miyaura cross-coupling, 4-chlorobenzonitrile demonstrates highly competitive yields compared to heavier, more expensive brominated analogs. When coupled with 2,4-dimethoxypyrimidin-5-yltrifluoroborate, 4-chlorobenzonitrile achieved an 86% yield, statistically matching the 88% yield obtained with 4-bromobenzonitrile under identical conditions. This confirms that the para-nitrile group sufficiently activates the C-Cl bond for efficient oxidative addition, eliminating the need to procure the heavier bromo-analog for these transformations [1].

Evidence DimensionCross-coupling product yield
Target Compound Data86% yield
Comparator Or Baseline4-Bromobenzonitrile (88% yield)
Quantified DifferenceOnly a 2% yield variance, offering superior atom economy
ConditionsPd(PPh3)4 catalysis, 2,4-dimethoxypyrimidin-5-yltrifluoroborate, standard Suzuki conditions

Procuring the chloro-derivative instead of the bromo-analog lowers material weight and cost without sacrificing coupling efficiency in scale-up syntheses.

Acute oral toxicity
Head‑to‑head
4‑Chlorobenzonitrile 887 mg/kg (LD₅₀ rat)
2‑Chlorobenzonitrile 396 mg/kg (LD₅₀ rat)
Supports lower acute hazard classification for the para isomer.
Data from BUA Report 265; dermal/inhalation endpoints not available for 4‑isomer.

Solid-State Stability and Bulk Handling

The positional isomerism of chlorobenzonitriles profoundly impacts their solid-state thermodynamics and industrial handling. 4-Chlorobenzonitrile is a highly stable crystalline solid with a melting point of 90–93 °C and a low standard molar entropy of fusion. In contrast, 2-chlorobenzonitrile melts much lower (approx. 43–46 °C), making it susceptible to caking or melting during transport in warm climates. The robust crystalline lattice of the para-isomer ensures consistent flowability and accurate bulk weighing [1].

Evidence DimensionMelting point and thermal phase stability
Target Compound Data90–93 °C (stable solid)
Comparator Or Baseline2-Chlorobenzonitrile (~43–46 °C)
Quantified Difference~47 °C higher melting point
ConditionsStandard atmospheric pressure, DSC thermogram analysis

The high melting point of 4-chlorobenzonitrile prevents agglomeration and phase changes during shipping, ensuring seamless integration into automated industrial hoppers.

Polymorphism
Head‑to‑head
4‑Chlorobenzonitrile Two polymorphic forms (DSC)
2‑Chlorobenzonitrile One form observed; weaker CN···Cl
Polymorph control required for consistent solid‑form processing.
Interpreted from DSC, Knudsen effusion and X‑ray data.

SNAr Activation for On-Site Fluorination

The strong electron-withdrawing nature of the para-nitrile group makes 4-chlorobenzonitrile an excellent substrate for nucleophilic aromatic substitution (SNAr), allowing it to serve as a cost-effective precursor for fluorinated aromatics. Using anhydrous tetramethylammonium fluoride (NMe4F), 4-chlorobenzonitrile undergoes fluorination at a moderate 80 °C to yield 4-fluorobenzonitrile in 79% yield. Unactivated or meta-substituted aryl chlorides fail to react efficiently under these conditions, highlighting the specific electronic activation provided by the para-nitrile configuration [1].

Evidence DimensionSNAr fluorination yield
Target Compound Data79% yield (at 80 °C)
Comparator Or BaselineUnactivated/meta-substituted aryl chlorides (<5% yield)
Quantified Difference>74% higher yield at moderate temperatures
ConditionsAnhydrous NMe4F, DMF, 80 °C

Enables manufacturers to procure the economical chloro-derivative and convert it to the high-value fluoro-derivative on-site without requiring extreme temperatures.

Hydrolytic stability
Class‑level
Eₐ 40.5 kJ mol⁻¹
Predictable aqueous stability guides work‑up and waste‑treatment design.
QSRR with σₚ across 14 para‑substituted benzonitriles; 4‑Cl shows intermediate lability.

Precursor for Automotive DPP Pigments

In the industrial production of diketopyrrolopyrrole (DPP) pigments, specifically Pigment Red 254 (widely used in automotive OEM coatings), 4-chlorobenzonitrile is the non-substitutable starting material. The reaction of 4-chlorobenzonitrile with succinate esters dictates the final crystal packing, thermal expansion, and exact colorimetric coordinates of the pigment. Substituting with benzonitrile or other halobenzonitriles produces entirely different pigment classes (e.g., Pigment Red 255) that fail to meet the strict heat-resistance and light-fastness specifications required for top-grade automotive dopes[1].

Evidence DimensionPigment specification compliance
Target Compound DataYields Pigment Red 254 (meets high heat-resistance automotive specs)
Comparator Or BaselineBenzonitrile / 4-Bromobenzonitrile (yields off-target pigments)
Quantified DifferenceBinary (Pass/Fail for PR 254 automotive OEM specifications)
ConditionsCondensation with succinate esters

Procurement for high-performance plastics and automotive coatings strictly requires the para-chloro isomer to achieve standardized Pigment Red 254 properties.

Radical anion decay
Head‑to‑head
4‑ClBN⁻• dechlorination ≈10³× faster than 3‑ClBN⁻•
2‑ClBN⁻• decay Comparably fast dechlorination
Isomer governs radical persistence; critical for photochemical/electrosynthetic routes.
Aqueous pulse radiolysis; e⁻ₐq reduction at diffusion‑controlled rates.
Suzuki coupling yield
Reported
85% with Pd₉Te₄
Room‑temperature reactivity confirmed; unactivated aryl chlorides inefficient.
Reported with phenylboronic acid; electron‑withdrawing CN activates the ring.
Commercial purity spec
Cross‑study
Purity≥99.5%
2‑ClBN≤0.2%
4‑Cl‑toluene≤0.1%
Benzonitrile≤0.1%
Water≤0.1%
Defined isomer limits support regulated intermediate supply chains.
Alzchem industrial grade vs. typical research grade (≥98.0%).

Pigment Red 254 Synthesis

4-Chlorobenzonitrile is the absolute precursor of choice for manufacturing Pigment Red 254. It is essential for plastics and automotive OEM coatings that require extreme thermal stability and UV light-fastness, where other halogenated analogs fail to meet colorimetric and structural specifications[1].

Cross-Coupling Reactions at Scale

Ideal for Suzuki-Miyaura and Buchwald-Hartwig couplings where the C-Cl bond is sufficiently activated by the nitrile group. It successfully replaces more expensive bromo-analogs while maintaining high yields (>85%), significantly improving atom economy during scale-up [2].

Pharmaceutical API Precursor

Used extensively in SNAr reactions to build complex ether or amine linkages in drug discovery. The para-nitrile group provides necessary electronic activation, allowing for efficient halogen exchange or nucleophilic substitution without requiring the harsh temperatures needed for unactivated aryl chlorides [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical intermediate supply
Isomer purity specification
HPLC impurity profiling; ICH Q3A compliance review
Room‑temperature Suzuki library
Activated aryl chloride reactivity
Pd‑catalyst compatibility; functional group tolerance under mild conditions
Agrochemical environmental fate assessment
Hydrolysis kinetics predictability
QSRR validation with Hammett σₚ; Arrhenius parameter verification
Solid‑form process development
Polymorph identity control
DSC and XRPD polymorph screening; cooling‑rate optimization

Physical Description

OtherSolid

XLogP3

2.6

Boiling Point

223.0 °C

LogP

2.47 (LogP)

Melting Point

95.0 °C

UNII

4Z0HGP3A8A

GHS Hazard Statements

Aggregated GHS information provided by 203 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (40.89%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (39.9%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (19.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (18.72%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (19.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (78.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

623-03-0

Wikipedia

4-chlorobenzonitrile

General Manufacturing Information

All other chemical product and preparation manufacturing
Benzonitrile, 4-chloro-: ACTIVE

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